molecular formula C21H22N2O4S2 B2683059 4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 899968-11-7

4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2683059
CAS No.: 899968-11-7
M. Wt: 430.54
InChI Key: KWYQOFXDMMDNPE-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
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Biological Activity

4-(Isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide, with CAS number 899968-11-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The structural formula of the compound is represented as follows:

  • Molecular Formula : C21_{21}H22_{22}N2_2O4_4S2_2
  • Molecular Weight : 430.5 g/mol
PropertyValue
CAS Number899968-11-7
Molecular FormulaC21_{21}H22_{22}N2_2O4_4S2_2
Molecular Weight430.5 g/mol

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. Notably, derivatives of benzamide have shown efficacy against various viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).

A study highlighted the role of N-phenylbenzamide derivatives in increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. The compound's ability to enhance A3G levels suggests a mechanism through which it could exert antiviral effects .

Anticancer Activity

In addition to its antiviral properties, there is emerging evidence that this compound may possess anticancer activity. Compounds containing thiazole and sulfonamide moieties have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

  • Antiviral Efficacy Against HBV :
    • A study investigated the efficacy of N-phenylbenzamide derivatives against HBV in vitro and in vivo. The results indicated significant inhibition of HBV replication, with a calculated IC50 value demonstrating potent antiviral activity .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays were performed using HepG2 cells, revealing that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
  • Mechanistic Studies :
    • Mechanistic studies have shown that the compound can disrupt the viral life cycle by interfering with viral entry or replication processes, although further research is needed to elucidate the precise molecular targets involved .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study demonstrated that derivatives of thiazole could effectively inhibit the growth of several cancer cell lines, suggesting that the incorporation of the isopropylsulfonyl group may enhance this activity due to improved solubility and bioavailability .

Antiviral Properties

There is growing interest in the antiviral potential of thiazole derivatives, particularly against emerging viral threats such as coronaviruses.

  • Case Study : Research on related compounds has shown promising results against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some derivatives achieving IC50 values as low as 0.09 μM, indicating strong inhibitory activity . The structural similarities suggest that 4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide may also exhibit similar antiviral efficacy.

Inhibition of Protein Kinases

The compound's structure suggests potential as an inhibitor of specific protein kinases involved in various signaling pathways crucial for tumor growth and survival.

  • Research Findings : Similar sulfonamide-containing compounds have been identified as inhibitors of VEGFR2 and CDK2, which are critical targets in cancer therapy . The presence of the thiazole ring may further enhance this inhibitory activity.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-8-5-15(6-9-17)20(24)23-21-22-18(12-28-21)16-7-10-19(27-4)14(3)11-16/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYQOFXDMMDNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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